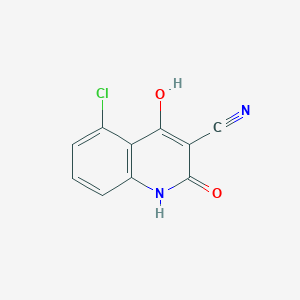

5-Chloro-2,4-dihydroxyquinoline-3-carbonitrile

Beschreibung

5-Chloro-2,4-dihydroxyquinoline-3-carbonitrile is a heterocyclic compound featuring a quinoline backbone substituted with hydroxyl groups at positions 2 and 4, a chlorine atom at position 5, and a cyano group at position 2. For instance, it serves as a precursor in the preparation of complex benzaldehyde derivatives through nucleophilic substitution reactions .

Eigenschaften

Molekularformel |

C10H5ClN2O2 |

|---|---|

Molekulargewicht |

220.61 g/mol |

IUPAC-Name |

5-chloro-4-hydroxy-2-oxo-1H-quinoline-3-carbonitrile |

InChI |

InChI=1S/C10H5ClN2O2/c11-6-2-1-3-7-8(6)9(14)5(4-12)10(15)13-7/h1-3H,(H2,13,14,15) |

InChI-Schlüssel |

SXAICEVEKAUSAN-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC2=C(C(=C1)Cl)C(=C(C(=O)N2)C#N)O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-2,4-dihydroxyquinoline-3-carbonitrile typically involves the reaction of 2,4-dihydroxyquinoline with cyanogen chloride in the presence of a base. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The reaction can be represented as follows:

2,4-Dihydroxyquinoline+Cyanogen Chloride→5-Chloro-2,4-dihydroxyquinoline-3-carbonitrile

Industrial Production Methods

Industrial production methods for 5-Chloro-2,4-dihydroxyquinoline-3-carbonitrile involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product with high purity .

Analyse Chemischer Reaktionen

Nucleophilic Substitution Reactions

The chlorine atom at position 5 is highly reactive toward nucleophiles. For example:

-

Ammonolysis : Reaction with sodium azide in DMF yields 5-azido derivatives, which undergo Staudinger reactions with triphenylphosphane to form iminophosphoranes. Subsequent hydrolysis produces 4-aminoquinoline-3-carbonitriles .

-

Alkoxy Substitution : Heating with alcohols (e.g., 2-ethoxyethanol) and amines (e.g., 4-phenoxyaniline) introduces alkoxy or aryl amino groups at position 5 .

Example Reaction Pathway :

Cyclization and Ring-Fusion Reactions

The carbonitrile group facilitates intramolecular cyclization:

-

Tetrazoloquinoline Formation : Reaction with excess sodium azide generates tetrazolo[1,5-a]quinoline-4-carbonitriles, which can be hydrogenated to 2,4-diaminoquinolines .

-

Benzothiazole Hybrids : Condensation with thiols or aldehydes under microwave conditions forms fused benzothiazole-quinoline systems with anticancer activity .

Key Conditions :

| Reaction Type | Reagents/Conditions | Product Yield | Reference |

|---|---|---|---|

| Tetrazolo Ring Formation | NaN₃ (2 eq), DMF, RT, 17 h | 72–85% | |

| Benzothiazole Synthesis | Salicylic aldehyde, Amberlite IRA, MW | 65–80% |

Functionalization of Hydroxyl Groups

The hydroxyl groups at positions 2 and 4 participate in:

-

Mannich Reactions : Reaction with formaldehyde and primary amines introduces alkylamino side chains, enhancing antibacterial activity .

-

Esterification/Acylation : Treatment with acetyl chloride or benzoyl chloride under basic conditions yields acetylated or benzoylated derivatives .

Biological Correlation :

Derivatives with substituted hydroxyl groups show improved MIC values against Staphylococcus aureus (0.9–1.3 mg/mL) compared to penicillin G (1.0 mg/mL) .

Halogenation and Cross-Coupling

-

Chlorination : POCl₃/PCl₅ selectively chlorinates hydroxyl groups to generate polychlorinated quinolines .

-

Suzuki Coupling : Palladium-catalyzed coupling with aryl boronic acids introduces aryl groups at position 7, though yields depend on steric hindrance .

Thermodynamic Data :

Biological Activity Modulation

Hybridization with triazoles or quinolones enhances bioactivity:

-

Anticancer Activity : Benzothiazole-quinoline hybrids exhibit IC₅₀ values of 0.7–44.5 mg/mL against HepG2 and MCF-7 cells, outperforming cisplatin .

-

Antimicrobial Activity : Triazole-linked derivatives show MICs of 4–16 µg/mL against drug-resistant Enterococci .

Synthetic Challenges and Optimizations

-

Purification : Flash chromatography (ethyl acetate/hexane gradients) or preparative TLC is critical for isolating regioisomers .

-

Side Reactions : Competing dechlorination or over-azidation requires strict stoichiometric control .

This compound’s versatility in forming pharmacologically active derivatives underscores its utility in medicinal chemistry. Further studies should explore its catalytic applications and toxicity profiles.

Wissenschaftliche Forschungsanwendungen

5-Chloro-2,4-dihydroxyquinoline-3-carbonitrile has several scientific research applications, including:

Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of 5-Chloro-2,4-dihydroxyquinoline-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit microbial growth by interfering with essential metabolic pathways in bacteria .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The structural and functional attributes of 5-Chloro-2,4-dihydroxyquinoline-3-carbonitrile are compared below with three related carbonitrile-containing heterocycles, emphasizing substituent patterns, synthesis, and applications.

Table 1: Structural and Functional Comparison

Key Findings :

Substituent Diversity: The target compound’s multiple hydroxyl groups distinguish it from analogs like 5-Chloro-4-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile, which features a pyridine ring with a methyl and ketone group. This hydroxylation likely enhances solubility and hydrogen-bonding capacity, critical for crystallization .

Synthetic Utility: 5-Chloro-2,4-dihydroxyquinoline-3-carbonitrile is used in multi-step syntheses (e.g., coupling with dihydrobenzodioxine derivatives), whereas 2-Amino-4-(4-chlorophenyl)-5,6-dihydrobenzo[h]quinoline-3-carbonitrile is primarily characterized for crystallographic reports .

Thermodynamic and Electronic Properties :

- The electron-withdrawing -CN and -Cl groups in all compounds likely reduce electron density on the aromatic ring, influencing reactivity in nucleophilic/electrophilic substitutions. However, the hydroxyl groups in the target compound may confer acidity (pKa ~8–10), contrasting with the neutral methyl or ketone groups in pyridine analogs .

Biologische Aktivität

5-Chloro-2,4-dihydroxyquinoline-3-carbonitrile is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

5-Chloro-2,4-dihydroxyquinoline-3-carbonitrile features a quinoline core with hydroxyl and cyano substituents, which contribute to its biological activity. The presence of chlorine enhances its lipophilicity, potentially affecting its interaction with biological targets.

Antimicrobial Activity

Research indicates that quinoline derivatives exhibit broad-spectrum antimicrobial properties. For instance, derivatives similar to 5-chloro-2,4-dihydroxyquinoline-3-carbonitrile have demonstrated effectiveness against various bacterial strains, including Staphylococcus aureus and Klebsiella pneumoniae.

| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 5-Chloro-2,4-dihydroxyquinoline-3-carbonitrile | Staphylococcus aureus | 1 × 10^-5 mg/mL |

| 5-Chloro-2,4-dihydroxyquinoline-3-carbonitrile | Klebsiella pneumoniae | 1 × 10^-6 mg/mL |

These findings suggest that the compound could serve as a lead for developing new antibiotics .

Antiviral Activity

Recent studies have shown that quinoline derivatives can inhibit viral replication. For example, compounds with similar structures have been evaluated for their antiviral properties against Dengue virus serotype 2 (DENV2), showing significant inhibitory effects. The mechanism appears to involve interference at an early stage of the viral lifecycle .

Anticancer Properties

5-Chloro-2,4-dihydroxyquinoline-3-carbonitrile has also been investigated for its anticancer potential. In vitro studies have demonstrated cytotoxic effects against various cancer cell lines such as HCT-116 (colon cancer) and MCF-7 (breast cancer). The compound's mechanism of action may involve apoptosis induction and cell cycle arrest .

Study on Antimicrobial Efficacy

In a comparative study of various quinoline derivatives, 5-chloro-2,4-dihydroxyquinoline-3-carbonitrile was found to have superior antimicrobial activity compared to standard antibiotics. The study highlighted the importance of structural modifications in enhancing efficacy .

Evaluation of Antiviral Activity

A recent investigation into the antiviral properties of quinoline derivatives revealed that those with increased lipophilicity exhibited stronger antiviral effects. This aligns with findings on 5-chloro-2,4-dihydroxyquinoline-3-carbonitrile, suggesting that optimizing lipophilicity could enhance its therapeutic potential against viral infections .

Interaction with Biological Targets

The biological activity of 5-chloro-2,4-dihydroxyquinoline-3-carbonitrile is likely mediated through multiple mechanisms:

- Enzyme Inhibition : Some studies indicate that quinolone derivatives can inhibit enzymes involved in bacterial cell wall synthesis and viral replication.

- Cell Membrane Disruption : The lipophilic nature allows these compounds to integrate into cell membranes, disrupting their integrity and function.

Structure-Activity Relationship (SAR)

The presence of electron-withdrawing groups like chlorine enhances the biological activity by increasing the compound's reactivity and interaction with biological targets. Research has shown that modifications at specific positions on the quinoline ring can significantly alter the potency and selectivity of these compounds .

Q & A

Basic Research Questions

Q. What are the most efficient synthetic routes for 5-chloro-2,4-dihydroxyquinoline-3-carbonitrile, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via multicomponent reactions (MCRs) involving substituted quinoline precursors. For example, a one-pot condensation of 5-chloro-2-hydroxyquinoline-3-carbonitrile with nitrile derivatives under acidic conditions has been reported to yield the target compound. Microwave-assisted synthesis may improve reaction efficiency by reducing time (from 12 hrs to 2–3 hrs) and increasing yield (~60–70%) compared to conventional heating . Key variables include solvent polarity (e.g., ethanol vs. DMF), catalyst choice (e.g., piperidine or acetic acid), and temperature control to avoid decomposition of sensitive intermediates.

Q. How can spectroscopic techniques (e.g., IR, NMR, mass spectrometry) validate the structure of 5-chloro-2,4-dihydroxyquinoline-3-carbonitrile?

- Methodological Answer :

- IR Spectroscopy : The presence of hydroxyl (–OH) groups is confirmed by broad peaks near 3200–3400 cm⁻¹, while the nitrile (–CN) group appears as a sharp peak at ~2200 cm⁻¹ .

- NMR : H NMR shows aromatic proton signals in the δ 7.0–8.5 ppm range, with deshielding effects from electron-withdrawing substituents (e.g., –Cl, –CN). C NMR identifies the nitrile carbon at ~115 ppm and carbonyl carbons at ~165 ppm .

- Mass Spectrometry : High-resolution mass spectrometry (HRMS) confirms the molecular ion [M+H]⁺ peak at m/z corresponding to the molecular formula (e.g., C₁₀H₆ClN₂O₂ requires m/z 237.01) .

Q. What preliminary biological assays are suitable for evaluating the antimicrobial potential of this compound?

- Methodological Answer : Standard agar diffusion or microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria can screen antimicrobial activity. For example, pyranoquinolinone analogs showed MIC values of 8–32 μg/mL against S. aureus . Include positive controls (e.g., ciprofloxacin) and assess cytotoxicity using mammalian cell lines (e.g., HEK-293) to establish selectivity indices.

Advanced Research Questions

Q. How can crystallographic data resolve contradictions in spectroscopic assignments for 5-chloro-2,4-dihydroxyquinoline-3-carbonitrile derivatives?

- Methodological Answer : X-ray crystallography provides unambiguous confirmation of molecular geometry. For instance, dihedral angles between the quinoline ring and substituents (e.g., –Cl, –CN) can be measured to validate NMR-based conformational predictions. In a related study, crystallographic data (CCDC-971311) resolved discrepancies in NOESY correlations for a pyrano-quinoline derivative, confirming intramolecular hydrogen bonding between –OH and adjacent carbonyl groups .

Q. What strategies mitigate low yields in the synthesis of halogenated quinoline-3-carbonitriles?

- Methodological Answer : Low yields (~40–50%) often arise from steric hindrance or competing side reactions. Solutions include:

- Catalytic Optimization : Use Lewis acids (e.g., ZnCl₂) to activate nitrile groups and direct regioselectivity .

- Protecting Groups : Temporarily protect hydroxyl groups (e.g., acetylation) to reduce side-product formation during halogenation .

- Solvent Screening : Polar aprotic solvents (e.g., DMSO) enhance solubility of intermediates, improving reaction homogeneity .

Q. How do substituent effects (e.g., –Cl, –CN) influence the compound’s electronic properties and bioactivity?

- Methodological Answer : Computational studies (DFT or molecular docking) can correlate substituent effects with bioactivity. For example, the electron-withdrawing –Cl and –CN groups increase electrophilicity, enhancing interactions with bacterial DNA gyrase. In pyranoquinolinone derivatives, these groups improved binding affinity (ΔG = −8.2 kcal/mol) compared to non-halogenated analogs .

Data Contradiction Analysis

Q. Why do some studies report conflicting antimicrobial results for structurally similar quinoline-3-carbonitriles?

- Methodological Answer : Variability arises from differences in bacterial strains, assay protocols, or compound purity. For example, impurities (e.g., unreacted 5-chloro-2-hydroxyquinoline) may artificially inflate MIC values. Validate purity via HPLC (>95%) and standardize assays using CLSI guidelines. A 2021 study resolved such contradictions by re-testing compounds against a unified panel of clinically isolated strains .

Methodological Tables

| Parameter | Synthetic Optimization | Biological Screening |

|---|---|---|

| Reaction Time (Conventional) | 12–24 hrs | Agar Diffusion: 18–24 hrs |

| Reaction Time (Microwave) | 2–3 hrs | MIC Determination: 16–20 hrs |

| Yield Range | 40–70% | MIC Range (Gram-positive): 8–32 μg/mL |

| Key Characterization | HRMS, H/C NMR | Cytotoxicity (IC₅₀): >100 μg/mL |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.